Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride
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Overview
Description
Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride is an organic compound with the molecular formula C9H16ClF2NO2 and a molecular weight of 243.68 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and an ethyl ester group attached to a cyclohexane ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
The synthesis of Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride typically involves the reaction of ethyl 4,4-difluorocyclohexanecarboxylate with an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a suitable catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.
Scientific Research Applications
Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with target proteins, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 1-amino-4,4-difluorocyclohexanecarboxylate hydrochloride can be compared with similar compounds such as:
Ethyl 4,4-difluorocyclohexanecarboxylate: Lacks the amino group, making it less versatile in biological applications.
1-Amino-4,4-difluorocyclohexanecarboxylic acid: Contains a carboxylic acid group instead of an ester, which can affect its reactivity and solubility.
Ethyl 1-amino-4-fluorocyclohexanecarboxylate: Has only one fluorine atom, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C9H16ClF2NO2 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
ethyl 1-amino-4,4-difluorocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15F2NO2.ClH/c1-2-14-7(13)8(12)3-5-9(10,11)6-4-8;/h2-6,12H2,1H3;1H |
InChI Key |
LAEOHBKGCSDBSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)(F)F)N.Cl |
Origin of Product |
United States |
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